molecular formula C21H17Cl2N7O2S2 B2847532 2,5-dichloro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391931-20-7

2,5-dichloro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B2847532
CAS No.: 391931-20-7
M. Wt: 534.43
InChI Key: MCQBXWCUKQXRLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,5-dichloro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide features a benzamide core substituted with two chlorine atoms at the 2- and 5-positions. This core is linked to a triazole ring via a methyl group, which is further connected to a thiadiazole moiety through a thioether bridge and an acetamide spacer.

Properties

IUPAC Name

2,5-dichloro-N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N7O2S2/c1-12-26-28-20(34-12)25-18(31)11-33-21-29-27-17(30(21)14-5-3-2-4-6-14)10-24-19(32)15-9-13(22)7-8-16(15)23/h2-9H,10-11H2,1H3,(H,24,32)(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQBXWCUKQXRLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dichloro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule that integrates multiple pharmacologically relevant moieties. This article explores its biological activity, focusing on its antimicrobial properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Composition

The chemical formula for this compound is C17H16Cl2N6OSC_{17}H_{16}Cl_2N_6OS. The structural components include:

  • Thiadiazole Ring : Known for its antimicrobial and anti-inflammatory properties.
  • Triazole Moiety : Associated with various biological activities including antifungal and antibacterial effects.
  • Chlorine Substituents : Often enhance the lipophilicity and biological activity of organic compounds.

Antimicrobial Properties

Research indicates that derivatives containing the 1,3,4-thiadiazole and 1,2,4-triazole rings exhibit significant antimicrobial activity against various pathogens. For instance:

  • Antibacterial Activity :
    • Compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
    • A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 32.6 μg/mL to lower values compared to standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity :
    • The compound's structural analogs demonstrated antifungal effects against strains like Aspergillus niger and Candida albicans. The presence of the thiadiazole ring is pivotal in enhancing antifungal properties .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Molecular docking studies suggest that the compound may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The binding affinity was noted to surpass several known inhibitors .
  • Synergistic Effects : The combination of different bioactive moieties within the compound may lead to synergistic effects, enhancing overall efficacy and reducing toxicity .

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of various thiadiazole derivatives. The results indicated that compounds with phenyl substitutions exhibited enhanced antibacterial activity against S. aureus (MIC = 62.5 μg/mL) and E. coli at concentrations significantly lower than traditional antibiotics .

Case Study 2: Molecular Docking Analysis

Molecular docking studies conducted on related compounds revealed strong binding interactions with DHFR. The complex formation involved multiple hydrogen bonds with key amino acids in the enzyme's active site, suggesting a robust mechanism for inhibiting bacterial growth through metabolic interference .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure TypeMIC (μg/mL)Target Organism
Compound AThiadiazole Derivative32.6S. aureus
Compound BTriazole Derivative47.5E. coli
Compound CThiadiazole + Triazole20.0A. niger

Table 2: Molecular Docking Results

Compound NameBinding Energy (kcal/mol)Key Interactions
Compound D-9.0H-bonds with Asp21, Ser59
Compound E-8.5H-bonds with Tyr22

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole , which is part of this compound's structure, exhibit notable antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been synthesized and tested against various bacterial strains. A study demonstrated that certain thiadiazole derivatives showed significant inhibition against Mycobacterium tuberculosis, with some achieving over 90% inhibition at low concentrations .

Anticancer Activity

The incorporation of thiadiazole derivatives into anticancer research has yielded promising results. In vitro studies have shown that compounds similar to 2,5-dichloro-N-((5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and PC3 (prostate cancer). These compounds were synthesized through amidation reactions and characterized using NMR and IR spectroscopy .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies on related thiadiazole derivatives have indicated their effectiveness in reducing inflammation markers in animal models. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Fungicidal Activity

Compounds containing the triazole ring are known for their fungicidal properties. The specific structure of This compound suggests potential applications in crop protection against fungal pathogens. Preliminary studies have indicated that similar triazole compounds can effectively control diseases caused by Fusarium and Rhizoctonia species .

Case Studies

StudyFocusFindings
Joshi et al. (2020)Antitubercular ActivityIdentified significant inhibition (>90%) of Mycobacterium tuberculosis by thiadiazole derivatives .
Foroumadi et al. (2018)Anticancer ActivityDemonstrated apoptosis induction in HT-29 and PC3 cell lines by synthesized thiadiazole derivatives .
Pattan et al. (2021)Anti-inflammatory EffectsShowed reduction in inflammation markers in animal models treated with thiadiazole derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares core heterocyclic motifs with several analogs reported in the literature. Key comparisons include:

A. Triazole-Thiadiazole Hybrids ()

Compounds such as N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) and 6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8b) exhibit triazole-thiadiazole scaffolds. However, the target compound differs in:

  • Substituents : The target has a dichlorobenzamide group, while 8a and 8b feature acetylpyridine or ethyl ester moieties.
  • Linkage : The target uses a methyl-thioether bridge, whereas analogs like 8c employ direct aryl or ester linkages .
B. Thiadiazole-Acetamide Derivatives ( & 5)
  • N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1) () contains a trichloroethyl group instead of the triazole-methyl-thioether chain in the target compound.
  • N-(3,4-Dichlorophenyl)-2-((5-((4-methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide () shares the dichlorophenyl and thiadiazole-thioether motifs but lacks the triazole ring .
C. Tizanidine ()

Though pharmacologically distinct, tizanidine (a benzothiadiazol-4-amine derivative) shares a thiadiazole core. The target compound’s benzamide-triazole-thiadiazole architecture provides greater structural diversity compared to tizanidine’s imidazole-benzothiadiazole system .

Physical Properties
Compound Melting Point (°C) IR (C=O Stretch, cm⁻¹) Key NMR Signals (δ, ppm) Molecular Weight
Target Compound Not reported ~1670–1715 (estimated) 7.36–8.35 (Ar-H), 2.49 (CH3) ~550 (estimated)
8a () 290 1679, 1605 2.49 (CH3), 8.04–8.39 (Ar-H) 414.49
8c () 210 1719, 1611 1.06 (CH3), 7.46–8.32 (Ar-H) 506.59
4.1 () 503–504 1670, 1657 1.91 (CH3), 7.52–7.94 (Ar-H) 383.69

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s carbonyl stretches (benzamide and acetamide) align with analogs like 8a (1679 cm⁻¹) and 4.1 (1670 cm⁻¹) .
  • NMR : Aromatic proton signals (7.36–8.35 ppm) in the target resemble those in 8a and 8c, while methyl groups (2.49 ppm) are consistent across analogs .
  • Mass Spectrometry : While the target’s exact mass is unreported, fragments such as m/z 105 and 77 (common in benzamide derivatives) are observed in 8a and 8c .

Potential Bioactivity

Though direct bioactivity data for the target compound is unavailable, structural analogs provide clues:

  • Triazole-thiadiazole hybrids () are studied for antimicrobial activity due to electron-withdrawing substituents (e.g., chlorine) enhancing membrane penetration .
  • Thiadiazole-acetamide derivatives () with dichlorophenyl groups may exhibit kinase inhibition, similar to reported anticancer agents .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including nucleophilic substitutions, thioether formation, and amide couplings. Key steps include:

  • Thiadiazole-thioether linkage : Reacting 5-methyl-1,3,4-thiadiazol-2-amine with a bromoacetyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bridge .
  • Triazole core assembly : Cyclization of thiourea intermediates with phenyl isocyanates, requiring controlled pH and temperature (60–80°C) .
  • Benzamide coupling : Using coupling agents like HATU or EDCI in anhydrous DCM to link the triazole-thiadiazole intermediate to 2,5-dichlorobenzoyl chloride .
    Optimization : Solvent choice (e.g., DMSO for polar intermediates), reaction time (monitored via TLC), and stoichiometric ratios (1.2–1.5 equivalents of nucleophiles) are critical for yields >70% .

Q. Which characterization techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., δ 7.2–8.0 ppm for aromatic protons) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~600) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate amide/thiadiazole groups .
  • HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How is initial biological activity assessed for this compound?

  • In vitro assays : Dose-response studies (e.g., IC₅₀ determination) against target enzymes (e.g., kinases) or microbial strains .
  • Binding assays : Surface plasmon resonance (SPR) or fluorescence polarization to measure dissociation constants (Kd) .
  • Cytotoxicity screening : MTT assays on mammalian cell lines to evaluate selectivity .

Advanced Research Questions

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., ATP-binding pockets). Docking scores <−7 kcal/mol suggest strong interactions .
  • MD simulations : GROMACS or AMBER models stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • QSAR modeling : Machine learning (e.g., Random Forest) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can structure-activity relationships (SAR) be explored using analogs?

  • Analog synthesis : Replace substituents (e.g., 5-methyl-thiadiazole with ethylthio groups) to test steric/electronic effects .
  • Bioactivity profiling : Compare IC₅₀ values across analogs (e.g., 3,4,5-trimethoxybenzamide vs. dichlorophenyl derivatives) to identify critical moieties .
  • Electrostatic potential maps : DFT calculations (Gaussian 09) highlight regions of electron deficiency (e.g., thiadiazole S-atoms) influencing binding .

Q. What strategies resolve contradictory data in biological assays?

  • Dose-response validation : Replicate experiments across multiple batches to rule out synthesis variability .
  • Orthogonal assays : Confirm kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., triazole-thiadiazole hybrids) to identify trends in bioactivity .

Q. How can reaction yields be optimized via design of experiments (DOE)?

  • Factorial design : Vary factors (temperature, solvent polarity, catalyst loading) to identify interactions. For amide couplings, optimal EDCI:DMAP ratios (1:0.2) improve yields by 15% .
  • Response surface methodology (RSM) : Central composite designs model non-linear relationships (e.g., parabolic yield vs. pH) .
  • AI-driven optimization : Platforms like ChemOS suggest reaction conditions (e.g., 60°C, DMF, 12 hr) based on historical data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.